5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a fluorinated heterocyclic compound with notable applications in medicinal chemistry. This compound features a unique structure that includes a fluorine atom, which enhances its reactivity and potential biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately 178.16 g/mol.
This compound is classified under the category of dihydrophthalazines, which are derivatives of phthalazine, a bicyclic compound known for its diverse biological activities. The presence of the fluorine atom typically indicates enhanced lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The synthesis of 5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can be achieved through several methods, primarily involving the reaction of 2-methylphthalazin-1-one with fluorinating agents. One common synthetic route involves:
This method allows for the selective introduction of the fluorine atom at the desired position on the phthalazine ring, yielding the target compound with good purity and yield.
The structure of 5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can be represented as follows:
The molecular structure features a dihydrophthalazine core with a methyl group at position 2 and a fluorine atom at position 5. This configuration is crucial for its biological activity.
5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can participate in various chemical reactions due to its electrophilic nature. Notable reactions include:
These reactions are essential for modifying the compound to improve its efficacy or selectivity in biological applications.
The mechanism of action of 5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific biological targets, including enzymes and receptors. The introduction of the fluorine atom enhances the compound's ability to interact with these targets due to increased lipophilicity and electronic effects.
The physical properties of 5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one include:
| Property | Value |
|---|---|
| Molecular Weight | 178.16 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include its reactivity towards nucleophiles due to the presence of the electrophilic fluorine atom and its potential to undergo oxidation or reduction reactions depending on environmental conditions.
5-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has several applications in scientific research:
The phthalazinone core first gained pharmaceutical significance with the development of hydralazine (1-hydrazinophthalazine) in the 1950s as an antihypertensive agent. This breakthrough established phthalazinones as viable scaffolds for drug development, prompting extensive structural exploration. Early synthetic approaches relied primarily on cyclocondensation reactions between phthalic anhydride derivatives and hydrazines, producing the foundational 1,2-dihydrophthalazine-1,4-dione structure [4]. Subsequent methodological refinements in the 1980s-1990s enabled selective mono-alkylation at the N2 position, overcoming previous challenges with regioselectivity. The introduction of fluorine substituents emerged as a key strategic advancement following the clinical success of fluorinated pyrimidines like 5-fluorouracil [9].
The specific synthesis of 5-fluoro-2-methyl-1,2-dihydrophthalazin-1-one derivatives represents a convergence of multiple synthetic innovations:
Modern routes employ multi-step sequences beginning with fluorinated precursors like methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0), which undergoes reduction, diazotization, and cyclization to construct the phthalazinone core [5]. The development of crystallographic characterization methods, as evidenced by recent single-crystal X-ray diffraction studies of related fluorinated heterocycles, has been crucial for confirming molecular geometries and electronic distributions within these molecules [4].
Table 1: Evolution of Synthetic Approaches to Fluorinated Phthalazinones
| Era | Primary Methods | Key Limitations | Representative Yield |
|---|---|---|---|
| 1960s-1970s | Thermal cyclization without catalysts | Poor regioselectivity, low yields | 20-35% |
| 1980s-1990s | Acid-catalyzed dehydrative cyclization | Harsh conditions, decomposition | 40-55% |
| 2000s-Present | Catalytic methods (Pd, Cu), microwave assistance | Requires specialized equipment | 70-85% |
The 5-fluoro substitution introduces three critical modifications to the parent dihydrophthalazinone system:
The 2-methyl group exerts equally significant influences through:
Crystallographic analyses of closely related structures reveal that the fluorine atom adopts a coplanar orientation with the aromatic ring (torsion angle <5°), maximizing resonance effects. The methyl group at N2 displays free rotation at physiological temperatures but shows preferred orientation in crystal lattices where it aligns perpendicular to the phthalazinone plane to minimize steric clash [4]. This precise spatial arrangement creates complementary surfaces for interacting with deep hydrophobic enzyme pockets while maintaining water solubility through the carbonyl group.
Table 2: Structural and Electronic Impacts of Key Substituents
| Substituent | Bond Length (Å) | Electrostatic Potential (kcal/mol) | Torsion Angle (°) | Key Biophysical Effects |
|---|---|---|---|---|
| 5-Fluoro | C5-F1: 1.364(2)* | -42.3 at F1 | <5° relative to ring | Enhanced H-bond acceptance, reduced π-electron density |
| 2-Methyl | N2-C9: 1.454(2)* | +15.7 at methyl hydrogens | 85-90° relative to N2 plane | Steric shielding of N2, hydrophobic contact area |
| C1 Carbonyl | C1=O1: 1.213(2)* | -52.8 at O1 | 0° (coplanar) | Primary H-bond acceptor site |
*Bond lengths from analogous crystal structures [4]
The strategic incorporation of both fluorine and methyl groups transforms the phthalazinone core into a versatile pharmacophore with enhanced target affinity and drug-like properties. Computational analyses indicate the molecule occupies a privileged chemical space for kinase inhibition, with calculated properties aligning closely with FDA-approved kinase inhibitors: molecular weight 178.17 g/mol, cLogP 1.2, hydrogen bond acceptors 3, donors 0, and topological polar surface area 41.5 Ų [1] [4]. These parameters suggest excellent blood-brain barrier permeability and oral bioavailability potential.
The compound demonstrates particular promise in three therapeutic domains:1. Oncology: The fluorinated phthalazinone structure shows structural homology with known PARP inhibitors like olaparib. Molecular docking simulations indicate strong binding (ΔG < -9.2 kcal/mol) to the PARP-1 nicotinamide binding site through:- Bidentate hydrogen bonding between the carbonyl oxygen and Ser904- π-π stacking between the fluorinated benzene ring and Tyr896- Hydrophobic contacts via the 2-methyl group with Pro898The fluoro substituent enhances PARP trapping efficiency by 3.7-fold compared to non-fluorinated analogs in cellular assays [4].
Kinase Modulation: This scaffold demonstrates significant potential for targeting receptor tyrosine kinases (VEGFR-2, PDGFR-β) and serine-threonine kinases (Aurora A, CDK2). The electron-deficient fluorinated ring establishes favorable cation-π interactions with catalytic lysine residues, while the methyl group occupies adjacent hydrophobic pockets. Kinase profiling reveals IC₅₀ values below 500 nM for at least 12 cancer-relevant kinases [4].
Epigenetic Regulation: Structural analogy to cytidine derivatives suggests potential as DNA methyltransferase inhibitors. The fluorine atom may facilitate covalent trapping of DNMT1 catalytic cysteine residues, similar to mechanism of 5-aza-cytidine derivatives but with potentially improved stability. The methyl group at N2 could mimic the ribose 2'-hydroxyl position in cytidine, enhancing enzyme recognition [9].
Table 3: Potential Therapeutic Applications and Mechanisms
| Therapeutic Area | Molecular Targets | Putative Mechanism | Structural Determinants |
|---|---|---|---|
| Oncology | PARP-1/2, Tankyrase | Competitive inhibition at nicotinamide site | Fluorinated ring (H-bond acceptance), carbonyl group (zinc coordination) |
| Angiogenesis Disorders | VEGFR-2, FGFR-1 | ATP-competitive kinase inhibition | Planar heterocycle (ATP mimicry), methyl group (hydrophobic pocket occupancy) |
| Epigenetic Diseases | DNMT1, HDAC4 | Enzyme trapping via nucleophilic substitution | Fluorine (electrophilic C-F bond), exocyclic nitrogen (chelation) |
The integration of machine learning approaches in optimizing this scaffold represents the frontier of its development. Quantitative structure-activity relationship (QSAR) models trained on fluorinated heterocycles predict that additional substitutions at position 6 (halogens or small alkyl groups) could further enhance target affinity while maintaining favorable ADME profiles. Virtual screening of ~12,000 analogs identifies specific derivatives with predicted IC₅₀ values below 10 nM for oncology targets, positioning this scaffold as a versatile template for future therapeutic innovation [2] [4].
Comprehensive List of Compounds Mentioned
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: